Technical Guide: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Technical Guide: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
This technical guide details the synthesis pathway for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS 1365271-84-6).[1][2] This compound is a highly functionalized aniline derivative, structurally significant as a scaffold in the synthesis of Bcl-2 family protein inhibitors (e.g., analogs of Venetoclax) and other heterocyclic pharmaceutical intermediates.[2]
The synthesis relies on controlled Nucleophilic Aromatic Substitution (
[1][2]
Executive Summary & Retrosynthetic Analysis
The target molecule is a tetra-substituted benzene ring.[2] The core challenge is establishing the correct regiochemistry between the amine, nitro, bromo, and propoxy groups.[2]
Target Structure: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline[1][2][3]
-
Position 1:
-Cyclohexylamino ( )[1][2] -
Position 2: Nitro (
) -
Position 4: Bromo (
)[1][2][4][5][6][7] -
Position 5: Propoxy (
)[1][2]
Retrosynthetic Logic:
The most efficient disconnection is via
-
Rule: Nucleophilic attack occurs preferentially at the position para to the nitro group over the ortho position due to steric hindrance, provided both positions are activated.
-
Application: In 1-bromo-2,4-difluoro-5-nitrobenzene, the fluorine at C2 is para to the nitro group (at C5), while the fluorine at C4 is ortho.[1][2] Therefore, the C2-fluorine is displaced first.[2]
Reaction Pathway Overview[9]
-
Step 1 (Etherification): Regioselective displacement of the para-fluorine (C2) with sodium propoxide.[2]
-
Step 2 (Amination): Displacement of the remaining ortho-fluorine (C4) with cyclohexylamine.[2]
Experimental Protocol
Phase 1: Regioselective Etherification
Objective: Synthesis of 1-bromo-4-fluoro-5-nitro-2-propoxybenzene.
| Parameter | Specification |
| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4) |
| Reagent | |
| Solvent | Anhydrous THF or DMF |
| Temperature | -10°C to 0°C (Initial), then RT |
| Yield Target | >85% |
Protocol:
-
Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (60% dispersion in oil, 1.1 equiv) in anhydrous THF.
-
Alkoxide Formation: Dropwise add
-propanol (1.05 equiv) at 0°C. Stir for 30 minutes until hydrogen evolution ceases. -
Addition: Cool the solution to -10°C. Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 equiv) in THF. Crucial: Slow addition prevents local excess which could lead to bis-substitution.[2]
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC/HPLC for the disappearance of starting material.[2]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[2][8] Wash organic layer with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from ethanol/hexanes or use flash column chromatography (Hexane/EtOAc) if necessary.
Mechanistic Insight: The nucleophile (
Phase 2: Amination ( )
Objective: Synthesis of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.
| Parameter | Specification |
| Starting Material | 1-Bromo-4-fluoro-5-nitro-2-propoxybenzene (Intermediate from Phase 1) |
| Reagent | Cyclohexylamine (1.2 equiv), DIPEA (1.5 equiv) |
| Solvent | DMSO or DMF |
| Temperature | 50°C - 60°C |
| Yield Target | >90% |
Protocol:
-
Setup: Dissolve the intermediate (1.0 equiv) in DMSO (0.5 M concentration).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA, 1.5 equiv) to scavenge the HF generated.[2] -
Amine Addition: Add Cyclohexylamine (1.2 equiv).[2]
-
Reaction: Heat the mixture to 50°C. The remaining fluorine (originally at C4 of the SM, now C4 relative to Br) is ortho to the nitro group.[2] While less reactive than the para position, the elevated temperature and strong nucleophilicity of the primary amine drive the reaction to completion.[2]
-
Monitoring: Reaction is typically complete within 4–6 hours.[2]
-
Workup: Pour reaction mixture into ice water. The product typically precipitates as a yellow/orange solid.[2]
-
Isolation: Filter the solid. Wash extensively with water to remove DMSO and amine salts.[2]
-
Final Purification: Recrystallize from Ethanol.
Validation of Structure:
-
The final product numbering changes based on IUPAC priority (Amine > Ether > Halogen).[2]
-
The carbon bearing the amine becomes C1.[2]
-
The Propoxy group is at C5.[2]
-
Result: 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.[1][2][3]
Pathway Visualization
The following diagram illustrates the regioselective flow from the starting material to the final target.[2]
Caption: Two-step regioselective SNAr pathway utilizing differential fluorine reactivity relative to the nitro group.
Critical Control Points & Troubleshooting
| Issue | Cause | Mitigation |
| Bis-propoxylation | Excess alkoxide or high temperature in Step 1.[1][2] | Maintain strict stoichiometry (1.05 equiv) and keep temp < 0°C during addition. |
| Wrong Regioisomer | Amine added before Alkoxide.[1][2] | strictly follow the order: Etherification (Para) |
| Low Yield (Step 2) | Steric hindrance of the ortho position.[1][2] | Use a polar aprotic solvent (DMSO/DMF) and heat to 50–60°C. |
| Hydrolysis | Wet solvents reacting with fluoronitrobenzene.[1][2] | Use anhydrous THF and dry reagents; keep under |
References
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 329817165, 1-Bromo-2,4-difluoro-5-nitrobenzene. Retrieved January 29, 2026, from [Link][2]
-
Bunnett, J. F., & Zahler, R. E. (1951).[2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[2] (Foundational text on
regioselectivity rules for halonitrobenzenes).
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (1365271-84-6) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | C13H19BrN2O3 | CID 54759061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-[4-(2-nitrosopropoxy)phenyl]benzene | C15H14BrNO2 | CID 137381205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
